molecular formula C9H8N4O2 B2514760 1-(4-nitrophenyl)-1H-pyrazol-5-amine CAS No. 16459-44-2

1-(4-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B2514760
CAS No.: 16459-44-2
M. Wt: 204.189
InChI Key: NORCOSFUIHPSGT-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
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Scientific Research Applications

Reductive Cyclization Process and Intramolecular Hydrogen Bonding The reductive cyclization of pyrazole derivatives, specifically focusing on how intramolecular hydrogen bonding affects the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines, has been explored. Analysis through XRD and DFT studies highlighted the high temperature required for the cyclization process, attributing low reactivity of compounds to the existence of intramolecular hydrogen bonds. Microwave irradiation was proposed as an alternative synthesis method, showcasing the importance of understanding molecular interactions in developing efficient synthesis strategies for pyrazole-based compounds (Szlachcic et al., 2020).

Large-Scale Synthesis of Novel Antibacterial Compounds Research on the large-scale preparation of a novel oxazolidinone antibacterial candidate showcased the synthesis of a key intermediate, highlighting the versatility of 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives in drug development. The study emphasized a cost-effective, environmentally friendly route that involved mild deamination and selective C–N coupling, demonstrating the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).

Synthesis of Azo Schiff Bases for Spectroscopic and Theoretical Investigations The synthesis of new pyrazole Schiff bases containing azo groups was reported, utilizing this compound derivatives. These compounds were characterized through various spectroscopic methods and theoretical calculations, indicating their potential in material science for applications such as dye-sensitized solar cells and organic semiconductors. The study bridges experimental synthesis with theoretical analysis, underscoring the multifaceted applications of pyrazole derivatives (Özkınalı et al., 2018).

Development of Heterocyclic Ketene Aminal Libraries An efficient synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals was developed, showcasing the versatility of pyrazole derivatives in creating diverse compound libraries. This method emphasizes the synthesis's efficiency and environmental friendliness, illustrating the potential of pyrazole-based compounds in drug discovery and development (Yu et al., 2013).

Exploring Energetic Material Synthesis The synthesis and comparative study of structural and energetic properties of nitroazole derivatives, including those based on this compound, provided insights into the design of next-generation energetic materials. The study's findings on N-amino and C-amino modifications offer avenues for developing materials with enhanced performance characteristics, highlighting the role of pyrazole derivatives in advancing materials science (Zhao et al., 2014).

Mechanism of Action

Safety and Hazards

Safety and hazards associated with similar compounds often involve risks of skin and eye irritation, respiratory irritation, and environmental impact. Proper handling and disposal methods are crucial .

Future Directions

Research into similar compounds continues to be a vibrant field, with potential applications in areas such as medicine, environmental science, and materials science .

Properties

IUPAC Name

2-(4-nitrophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORCOSFUIHPSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.65 g (50 mmol) of 4-nitrophenylhydrazine was suspended in 70 mL of water and 10 mL of n-propanol and the suspension was heated to about 50° C. At this temperature, 5 g (50 mmol) of concentrated hydrochloric acid and 4.81 g (50 mmol) of 3-dimethylaminoacrylonitrile were then added. After an additional 15 minutes, 3.8 mL (50 mmol) of a 25% ammonia solution was added dropwise within 15 minutes. The reaction mixture was then allowed to agitate at about 50° C. until the 3-dimethylaminoacrylonitrile had completely reacted (about 1 hour) after which the resulting dark-brown suspension was cooled in an ice bath. The precipitate was filtered off, washed 3 times with small portions of cold water and then dried. Yield of crude product: 9.4 g (46 mmol. 92% of the theoretical).
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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